Cas no 57939-40-9 (6-amino-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydropyrimidin-4-one)

6-Amino-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound featuring a pyrimidinone core with an amino group at the 6-position and an allylthio substituent at the 2-position. This structure imparts reactivity suitable for further functionalization, making it valuable in synthetic organic and medicinal chemistry applications. The allylthio moiety offers potential for thiol-ene click chemistry or other allyl-based transformations, while the amino and carbonyl groups provide sites for derivatization. Its dihydropyrimidinone scaffold is of interest in drug discovery due to its prevalence in bioactive molecules. The compound serves as a versatile intermediate for the development of pharmaceuticals, agrochemicals, or functional materials.
6-amino-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydropyrimidin-4-one structure
57939-40-9 structure
Product Name:6-amino-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydropyrimidin-4-one
CAS No:57939-40-9
MF:C7H9N3OS
MW:183.230859518051
CID:343705
PubChem ID:135530986
Update Time:2025-09-24

6-amino-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydropyrimidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 4(1H)-Pyrimidinone, 6-amino-2-(2-propenylthio)-
    • 6-amino-2-prop-2-enylsulfanyl-1H-pyrimidin-4-one
    • 6-amino-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydropyrimidin-4-one
    • HMS2774B19
    • BRD-K68648742-001-01-1
    • 6-azanyl-2-prop-2-enylsulfanyl-1H-pyrimidin-4-one
    • DTXSID80365508
    • SMR000413869
    • ChemDiv3_000522
    • AKOS000273612
    • 6-amino-2-(prop-2-en-1-ylsulfanyl)pyrimidin-4-ol
    • SCHEMBL24191327
    • 2-Allylsulfanyl-6-amino-3H-pyrimidin-4-one
    • 2-(allylthio)-6-aminopyrimidin-4(3H)-one
    • VS-01502
    • AKOS005455859
    • 6-amino-2-(prop-2-en-1-ylsulfanyl)pyrimidin-4(3H)-one
    • BDBM63844
    • 6-amino-2-(prop-2-enylthio)-1H-pyrimidin-4-one
    • STK522309
    • 2-(allylthio)-6-amino-1H-pyrimidin-4-one
    • cid_1898730
    • CHEMBL1425071
    • MFCD01088772
    • 6-amino-2-(prop-2-en-1-ylsulfanyl)-1,4-dihydropyrimidin-4-one
    • 4-amino-2-prop-2-enylsulfanyl-1H-pyrimidin-6-one
    • HMS1474H16
    • 57939-40-9
    • F1440-0006
    • Oprea1_743546
    • 2-(ALLYLSULFANYL)-6-AMINO-4(3H)-PYRIMIDINONE
    • CCG-104110
    • MLS000777475
    • Inchi: 1S/C7H9N3OS/c1-2-3-12-7-9-5(8)4-6(11)10-7/h2,4H,1,3H2,(H3,8,9,10,11)
    • InChI Key: NWUWAZUYYDWUPO-UHFFFAOYSA-N
    • SMILES: S(CC=C)C1=NC(=CC(N1)=O)N

Computed Properties

  • Exact Mass: 183.04677
  • Monoisotopic Mass: 183.04663309g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 92.8Ų

Experimental Properties

  • PSA: 67.48

6-amino-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydropyrimidin-4-one Pricemore >>

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Additional information on 6-amino-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydropyrimidin-4-one

Recent Advances in the Study of 6-amino-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydropyrimidin-4-one (CAS: 57939-40-9)

The compound 6-amino-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydropyrimidin-4-one (CAS: 57939-40-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel heterocyclic compounds. Its structural motif, featuring a dihydropyrimidinone core and an allylthio substituent, has been exploited to develop inhibitors targeting various enzymes, including kinases and proteases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 6-amino-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydropyrimidin-4-one exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy.

In addition to its kinase inhibitory properties, the compound has shown promise in antimicrobial applications. Research conducted by a team at the University of Cambridge revealed that certain analogs of 57939-40-9 display broad-spectrum antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Escherichia coli. These findings were published in the European Journal of Medicinal Chemistry in early 2024, underscoring the compound's potential as a scaffold for developing new antibiotics.

The synthetic accessibility of 6-amino-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydropyrimidin-4-one has also been a focus of recent investigations. A novel one-pot synthesis method, reported in Organic Letters (2023), offers a more efficient and scalable route to this compound, reducing the number of steps and improving overall yield. This advancement is expected to facilitate further exploration of its pharmacological properties and accelerate the development of derivative compounds.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of 57939-40-9 derivatives. Current research efforts are directed toward improving solubility and metabolic stability while maintaining target affinity. Collaborative studies between academic and industrial researchers are underway to address these issues, with preliminary results suggesting that strategic modifications to the allylthio moiety could enhance drug-like properties.

In conclusion, 6-amino-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydropyrimidin-4-one represents a versatile scaffold with significant potential in medicinal chemistry. Its applications span from anticancer to antimicrobial therapies, and recent synthetic advancements have made it more accessible for further study. Ongoing research will likely uncover additional therapeutic avenues for this compound and its derivatives, solidifying its position as a valuable tool in drug discovery.

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